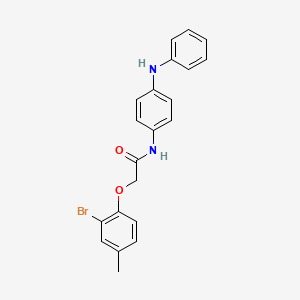![molecular formula C21H27N3O B6099506 N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6099506.png)
N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-N-(2-phenylethyl)-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-N-(2-phenylethyl)-3-piperidinamine, commonly known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic properties. MP-10 belongs to the class of compounds known as opioid receptor agonists, which are known to produce analgesic effects by binding to and activating opioid receptors in the brain and spinal cord.
Mechanism of Action
MP-10 produces its analgesic effects by binding to and activating mu opioid receptors in the brain and spinal cord. Mu opioid receptors are known to play a key role in the regulation of pain perception, and activation of these receptors by MP-10 results in the inhibition of pain signaling pathways. MP-10 also activates delta opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
In addition to its analgesic effects, MP-10 has been shown to produce a range of other biochemical and physiological effects. These include sedation, respiratory depression, and miosis (constriction of the pupils). MP-10 has also been shown to produce rewarding effects in animal models, which may contribute to its potential for abuse.
Advantages and Limitations for Lab Experiments
One advantage of using MP-10 in lab experiments is its potency and selectivity for mu opioid receptors. This makes it a useful tool for studying the role of these receptors in pain and addiction. However, the potential for abuse and the risk of respiratory depression and other adverse effects must be taken into consideration when using MP-10 in lab experiments.
Future Directions
There are several areas of future research that could further our understanding of MP-10 and its potential therapeutic properties. These include:
1. Development of novel analogs with improved potency and selectivity for mu opioid receptors.
2. Investigation of the potential for MP-10 and related compounds to treat other conditions, such as depression and anxiety.
3. Studies to further elucidate the mechanism of action of MP-10 and its effects on pain signaling pathways.
4. Exploration of the potential for MP-10 to be used in combination with other drugs or therapies to enhance its therapeutic effects while minimizing its adverse effects.
5. Investigation of the potential for MP-10 and related compounds to be used as tools for studying the role of opioid receptors in other physiological processes, such as immune function and inflammation.
Synthesis Methods
The synthesis of MP-10 involves the reaction of 6-methyl-3-pyridinecarboxylic acid with N-(2-phenylethyl)piperidine-3-carboxylic acid, followed by the reduction of the resulting amide with lithium aluminum hydride. The final step involves the N-methylation of the piperidine nitrogen with methyl iodide. The overall yield of the synthesis is reported to be around 20%.
Scientific Research Applications
MP-10 has been studied extensively for its potential therapeutic properties, particularly in the treatment of pain and addiction. In preclinical studies, MP-10 has been shown to produce potent analgesic effects in animal models of acute and chronic pain. MP-10 has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance use disorders.
properties
IUPAC Name |
[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-17-10-11-19(15-22-17)21(25)24-13-6-9-20(16-24)23(2)14-12-18-7-4-3-5-8-18/h3-5,7-8,10-11,15,20H,6,9,12-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYXHBYDTKKRQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC(C2)N(C)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-fluorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6099429.png)
![2-[(9-fluoro-5-oxo-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-6(5H)-yl)methyl]benzonitrile](/img/structure/B6099435.png)
![2-(3-methoxybenzyl)-4-[(3-methyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B6099442.png)
![4-ethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6099453.png)
![N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropyl-3-nitrobenzamide](/img/structure/B6099461.png)


![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1-pyrrolidinesulfonamide](/img/structure/B6099478.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(ethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B6099490.png)
![2-(5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-2-ethoxyphenyl)-2H-1,2,3-benzotriazole](/img/structure/B6099497.png)
![2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B6099508.png)
![2-[isopropyl(methyl)amino]ethyl 3-bromobenzoate hydrochloride](/img/structure/B6099522.png)
![5-(4-chlorophenyl)-2-{[(4-methylphenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6099526.png)